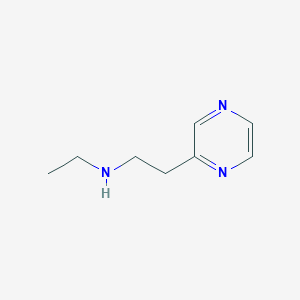

beta-Ethylaminoethylpyrazine

説明

Beta-Ethylaminoethylpyrazine is a pyrazine derivative characterized by a six-membered aromatic heterocyclic ring with two nitrogen atoms at the 1,4 positions. Its structure includes an ethylaminoethyl substituent, which distinguishes it from simpler alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine) . This functional group may enhance its solubility in polar solvents and influence its reactivity in chemical or biological systems.

Pyrazines are widely studied for their roles in pharmaceuticals, agrochemicals, and flavorants. However, specific biological data for this compound remain uncharacterized in the available literature.

特性

分子式 |

C8H13N3 |

|---|---|

分子量 |

151.21 g/mol |

IUPAC名 |

N-ethyl-2-pyrazin-2-ylethanamine |

InChI |

InChI=1S/C8H13N3/c1-2-9-4-3-8-7-10-5-6-11-8/h5-7,9H,2-4H2,1H3 |

InChIキー |

GPGCODUJSUBUFQ-UHFFFAOYSA-N |

正規SMILES |

CCNCCC1=NC=CN=C1 |

製品の起源 |

United States |

類似化合物との比較

2-Ethyl-3-methylpyrazine

- Structure : Features ethyl and methyl groups at the 2- and 3-positions of the pyrazine ring .

- Applications : Primarily used as a flavoring agent in food industries due to its nutty, roasted aroma .

- Key Differences: Lacks the aminoethyl functional group, resulting in lower polarity and distinct biological applicability compared to beta-Ethylaminoethylpyrazine.

Pyrazine-2-carbohydrazide Derivatives

- Structure : Contains a carbohydrazide moiety at the 2-position .

- Applications : Demonstrated antimycobacterial activity (e.g., against Mycobacterium tuberculosis) and antioxidant properties .

Functional Analogues

Piperazine Derivatives

- Structure : Six-membered ring with two nitrogen atoms at 1,4 positions, similar to pyrazines, but fully saturated .

- Applications : Antihelminthic agents (e.g., benzimidazole-linked piperazines) and central nervous system modulators .

- Key Differences: Piperazines’ saturated structure reduces aromaticity, altering electronic properties and metabolic stability relative to pyrazines like beta-Ethylaminoethylpyrazine.

Hydrazine-Linked Pyrazines

- Structure : Incorporate hydrazine or hydrazone groups (e.g., 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives) .

- Applications : Selective MAO-B inhibitors and antioxidants, highlighting the pharmacological versatility of nitrogen-rich pyrazine derivatives .

Comparative Analysis Table

Research Findings and Gaps

- Reactivity: The ethylaminoethyl group in beta-Ethylaminoethylpyrazine may enhance nucleophilic reactivity compared to alkylpyrazines, as seen in analogous hydrazine derivatives .

- Biological Potential: Pyrazinecarboxamides and hydrazine-pyrazines exhibit antimicrobial and enzyme-inhibitory activities, suggesting beta-Ethylaminoethylpyrazine could be optimized for similar targets .

- Safety Data: Unlike 2-ethyl-3-methylpyrazine (well-characterized for food use), beta-Ethylaminoethylpyrazine lacks toxicity or ecotoxicological data, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。